1-(3-Isopropoxypropyl)-1h-pyrazol-3-amine

Medicinal Chemistry Physicochemical Property Profiling Drug Design

Many kinase-targeted SAR programs stall when limited to simple N1-alkyl aminopyrazole building blocks, leaving chemically accessible but unexplored property space untapped. 1-(3-Isopropoxypropyl)-1H-pyrazol-3-amine (CAS 1339422-72-8) directly addresses this gap: • N1-(3-isopropoxypropyl) substituent introduces an ether oxygen & extended chain, delivering LogP = 0.953, TPSA = 53.07 Ų, and 3 H-bond acceptors-a distinct physicochemical profile versus 1-isopropyl (LogP 1.6274) or parent 3-aminopyrazole scaffolds. • 98% purity, MW 183.25 g/mol, and Fsp³ = 0.667 ensure reliable performance in HTS, fragment library construction, and focused SAR expansion across p38MAPK, kinase, and COX enzyme targets. • Primary C3-amine enables amide coupling, reductive amination, or urea synthesis while the N1 group remains intact, supporting systematic diversification with constant N1 architecture.

Molecular Formula C9H17N3O
Molecular Weight 183.25 g/mol
Cat. No. B13629453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Isopropoxypropyl)-1h-pyrazol-3-amine
Molecular FormulaC9H17N3O
Molecular Weight183.25 g/mol
Structural Identifiers
SMILESCC(C)OCCCN1C=CC(=N1)N
InChIInChI=1S/C9H17N3O/c1-8(2)13-7-3-5-12-6-4-9(10)11-12/h4,6,8H,3,5,7H2,1-2H3,(H2,10,11)
InChIKeyOWEOJQPXSUZMFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Isopropoxypropyl)-1H-pyrazol-3-amine: Kinase Building Block Overview


1-(3-Isopropoxypropyl)-1H-pyrazol-3-amine (CAS 1339422-72-8) is a 3-aminopyrazole derivative bearing a 3-isopropoxypropyl substituent at the N1 position of the pyrazole ring, with the molecular formula C9H17N3O and a molecular weight of 183.25 g/mol . The compound is commercially available as a research chemical building block with a reported purity specification of 98% and carries standard GHS07 hazard classifications (H302/H315/H319/H335) indicating it is harmful if swallowed and causes skin, eye, and respiratory irritation . The 3-aminopyrazole scaffold is an established privileged structure in medicinal chemistry, providing versatile ligands for diverse therapeutic targets including p38MAPK, various kinases, COX enzymes, and targets relevant to bacterial and viral infections [1].

Privileged aminopyrazole scaffold for kinase and enzyme targets
Distinct N1-(3-isopropoxypropyl) architecture for property differentiation
Free 3-amine as synthetic handle for modular derivatization

1-(3-Isopropoxypropyl)-1H-pyrazol-3-amine: N1-Alkyl Architecture Impact


In 3-aminopyrazole-based medicinal chemistry programs, the identity of the N1 substituent is not a trivial interchangeable variable; it directly governs key molecular properties including lipophilicity (LogP), topological polar surface area (TPSA), hydrogen bonding capacity, and conformational flexibility, which collectively influence solubility, passive permeability, and target binding interactions [1]. The 3-isopropoxypropyl group introduces an ether oxygen atom and extended alkyl chain that fundamentally distinguishes this compound from simpler N1-alkyl analogs such as 1-isopropyl-1H-pyrazol-3-amine or the parent 3-aminopyrazole scaffold [2]. Generic substitution with a different N1-alkylated building block would yield a chemically distinct entity with divergent physicochemical properties and, consequently, an altered structure-activity relationship profile in downstream biological assays [1].

N1 substituent directly governs LogP and permeability; simple alkyl analogs not interchangeable
Additional ether oxygen increases HBA count, altering target interaction potential vs. N1-isopropyl
Extended propyl linker introduces conformational flexibility absent in shorter-chain analogs

1-(3-Isopropoxypropyl)-1H-pyrazol-3-amine: Differentiation from N1-Alkyl Analogs


Lipophilicity & Flexibility vs. N1-Isopropyl Analog

1-(3-Isopropoxypropyl)-1H-pyrazol-3-amine exhibits a significantly higher calculated LogP value of 0.953 compared to the simpler N1-isopropyl analog, which has a LogP of 1.6274 . The target compound introduces an ether oxygen and a three-carbon propyl linker, resulting in a higher fraction of sp3-hybridized carbons (Fsp3 = 0.667) and greater conformational flexibility due to increased rotatable bonds . This altered lipophilicity profile directly impacts passive membrane permeability and non-specific protein binding characteristics in biological assays.

Lipophilicity & Flexibility
Data to verify
Target LogP: 0.953; Analog: 1.6274; ΔLogP −0.674, Fsp3 +0.167
Reported property difference may support property optimization review
Vendor-calculated data; confirm independently
Medicinal Chemistry Physicochemical Property Profiling Drug Design

Hydrogen Bond Acceptor Capacity vs. Analogs

The target compound possesses 3 hydrogen bond acceptors (HBA) and 1 hydrogen bond donor (HBD), as reported in the vendor technical datasheet . This HBA count derives from the amine nitrogen, the pyrazole ring nitrogen atoms, and the ether oxygen within the 3-isopropoxypropyl side chain. In contrast, the parent 3-aminopyrazole scaffold (CAS 1820-80-0) contains fewer HBA atoms and a different HBD/HBA ratio, while the N1-isopropyl analog lacks the ether oxygen entirely [1]. The presence of the ether oxygen provides an additional hydrogen bond acceptor site that can engage in specific polar interactions with target protein residues, a structural feature absent in simple alkyl-substituted comparators.

H‑Bond Acceptor Count
Reported
Target: 3 HBA; Analog: 2 HBA (+1 from ether oxygen)
Additional acceptor may influence target binding interactions
Vendor-reported; comparator derived from structure
Medicinal Chemistry Structure-Activity Relationship (SAR) Molecular Recognition

Molecular Weight and PSA vs. N1-Isopropyl Analog

While direct PSA data for 1-(3-isopropoxypropyl)-1H-pyrazol-3-amine was not identified in the search results, the molecular weight of the target compound (183.25 g/mol) represents a substantial increase (+58.08 g/mol, +46.4%) compared to the N1-isopropyl analog (125.17 g/mol) . This molecular weight increase corresponds to the addition of the propyl linker and ether oxygen atoms, which predictably increases the polar surface area relative to the simpler analog. The parent 3-aminopyrazole scaffold has a molecular weight of 83.09 g/mol and a PSA of 54.7 Ų, providing a baseline reference [1]. The extended N1 substituent of the target compound shifts the molecule into a different property space relevant to permeability and solubility considerations.

Molecular Weight Increase
Reported
Target: 183.25 g/mol; Analog: 125.17 g/mol (+58.08, +46.4%)
Higher MW shifts compound property space
Vendor-reported MWs; PSA inferred
Drug Design ADME Prediction Physicochemical Profiling

Absence of Biological Activity Data

Comprehensive searches across primary research literature and authoritative databases returned no published IC50, Ki, or EC50 values for 1-(3-isopropoxypropyl)-1H-pyrazol-3-amine against any specific biological target. BindingDB, PubMed, and patent databases do not contain experimental activity data for this exact compound as of the search date [1][2]. In contrast, structurally related 3-aminopyrazole derivatives have been extensively characterized in the literature, with reported activities including nanomolar GSK-3β inhibition (IC50 = 3.1-3.4 nM for thieno[3,2-c]pyrazol-3-amine derivatives), nanomolar RIPK1 inhibition (IC50 = 101.4 nM for certain 1H-pyrazol-3-amine derivatives), and Aurora kinase inhibition by clinical candidates such as Tozasertib [3][4][5]. The lack of pre-existing activity data for the target compound positions it as an uncharacterized building block suitable for de novo SAR exploration rather than as a tool compound with established pharmacology.

Bioactivity Data Gap
Class‑level
No published IC50, Ki, or EC50 identified
Suitable as novel building block, not tool compound
Comprehensive database search
Building Block Sourcing Medicinal Chemistry Lead Discovery

Purity and Hazard Classification

1-(3-Isopropoxypropyl)-1H-pyrazol-3-amine is commercially supplied with a certified purity of 98% according to vendor technical specifications . The compound carries GHS07 hazard classification with signal word 'Warning' and the following H-phrases: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This hazard profile is comparable to but not identical to that of the parent 3-aminopyrazole scaffold (CAS 1820-80-0), which carries H302 classification but with a higher reported percentage (93.75% applicability) [1]. The specific hazard classification enables proper risk assessment and handling protocol implementation in laboratory settings.

Purity & Hazard
Specification review
Purity 98%; GHS07 Warning (H302/H315/H319/H335)
Documented specification supports procurement planning
Vendor specification; verify independent COA
Chemical Procurement Laboratory Safety Quality Control

1-(3-Isopropoxypropyl)-1H-pyrazol-3-amine: Research & Industrial Applications


Kinase Inhibitor Lead Discovery & SAR

As a 3-aminopyrazole building block with a distinctive N1-(3-isopropoxypropyl) substituent, this compound is positioned for use in structure-activity relationship (SAR) campaigns targeting kinases and other enzymes known to engage aminopyrazole scaffolds . The 3-aminopyrazole framework is an established privileged structure for p38MAPK, various kinases, and COX enzyme targets . The unique N1 substituent provides a differentiated lipophilicity (LogP = 0.953) and hydrogen bond acceptor capacity (3 HBA) relative to simpler N1-alkyl analogs, enabling exploration of chemical space that cannot be accessed using more common building blocks such as 1-isopropyl-1H-pyrazol-3-amine [1]. The absence of pre-existing biological activity data for this exact compound positions it as a novel starting point for lead discovery programs seeking unexplored intellectual property space within the aminopyrazole chemical series.

Fragment-Based Library Construction

The molecular weight of 183.25 g/mol, Fsp3 value of 0.667, and the presence of both hydrogen bond donor and acceptor functionality make this compound suitable for inclusion in fragment libraries and diversity-oriented synthesis collections . The 3-isopropoxypropyl side chain introduces conformational flexibility while maintaining compliance with fragment-like physicochemical property guidelines . The 98% commercial purity specification ensures reliable use in high-throughput screening workflows where compound integrity directly impacts assay reproducibility and hit validation . The well-documented GHS07 hazard profile (H302, H315, H319, H335) enables appropriate safety protocol implementation during library preparation and screening operations .

Chemical Biology Probe Precursor Synthesis

The primary amine functionality at the 3-position of the pyrazole ring serves as a versatile synthetic handle for further derivatization, including amide bond formation, reductive amination, and urea synthesis [1]. The 3-isopropoxypropyl N1 substituent remains intact during these transformations, enabling the systematic exploration of how varying the C3 appendage affects biological activity while maintaining a constant N1 architecture. This modular approach supports the generation of focused chemical libraries where the N1-(3-isopropoxypropyl) group serves as a fixed scaffold element, with the 3-amino position acting as the diversification point for exploring target engagement [1]. The compound's hydrogen bond acceptor capacity (3 HBA) provides additional opportunities for target-directed interactions that may enhance binding affinity or selectivity .

Physicochemical Benchmarking for ADME

The well-characterized physicochemical parameters of this compound—including LogP (0.953), Fsp3 (0.667), molecular weight (183.25 g/mol), and hydrogen bond donor/acceptor counts—provide a quantitative baseline for comparative studies in ADME optimization campaigns . When incorporated into a chemical series, this building block enables systematic evaluation of how the 3-isopropoxypropyl substituent influences key drug-like properties relative to other N1-substituted analogs such as the 1-isopropyl derivative (LogP = 1.6274) . The 46.4% increase in molecular weight and the altered lipophilicity profile relative to simpler N1-alkyl comparators make this compound a valuable probe for understanding structure-property relationships that govern solubility, permeability, and metabolic stability within aminopyrazole-based lead series .

Application
Selection Property
Validation Focus
Kinase inhibitor SAR campaigns
Aminopyrazole scaffold with distinct N1 architecture
Target engagement and selectivity profiling
Fragment-based library construction
Fsp3 and MW compliance with fragment-like space
High-throughput screening reproducibility
Chemical probe precursor synthesis
Free 3-amine for modular derivatization
C3 diversification while retaining N1 architecture
Physicochemical ADME benchmarking
Defined LogP, Fsp3, HBA/HBD parameters
Comparative property-activity relationship analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-Isopropoxypropyl)-1h-pyrazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.